Cas no 1780869-32-0 (N,N-dimethyl-1-(methylamino)methylcyclopropan-1-amine)

N,N-dimethyl-1-(methylamino)methylcyclopropan-1-amine Chemical and Physical Properties
Names and Identifiers
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- N,N-dimethyl-1-(methylamino)methylcyclopropan-1-amine
- EN300-3053133
- 1780869-32-0
- N,N-dimethyl-1-[(methylamino)methyl]cyclopropan-1-amine
-
- Inchi: 1S/C7H16N2/c1-8-6-7(4-5-7)9(2)3/h8H,4-6H2,1-3H3
- InChI Key: FSNFKNSTLSIRBG-UHFFFAOYSA-N
- SMILES: N(C)(C)C1(CNC)CC1
Computed Properties
- Exact Mass: 128.131348519g/mol
- Monoisotopic Mass: 128.131348519g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 3
- Complexity: 95.1
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 15.3Ų
- XLogP3: 0.2
N,N-dimethyl-1-(methylamino)methylcyclopropan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-3053133-2.5g |
N,N-dimethyl-1-[(methylamino)methyl]cyclopropan-1-amine |
1780869-32-0 | 95.0% | 2.5g |
$1959.0 | 2025-03-19 | |
Enamine | EN300-3053133-10g |
N,N-dimethyl-1-[(methylamino)methyl]cyclopropan-1-amine |
1780869-32-0 | 10g |
$4299.0 | 2023-09-05 | ||
Enamine | EN300-3053133-5.0g |
N,N-dimethyl-1-[(methylamino)methyl]cyclopropan-1-amine |
1780869-32-0 | 95.0% | 5.0g |
$2900.0 | 2025-03-19 | |
Enamine | EN300-3053133-5g |
N,N-dimethyl-1-[(methylamino)methyl]cyclopropan-1-amine |
1780869-32-0 | 5g |
$2900.0 | 2023-09-05 | ||
Enamine | EN300-3053133-0.1g |
N,N-dimethyl-1-[(methylamino)methyl]cyclopropan-1-amine |
1780869-32-0 | 95.0% | 0.1g |
$879.0 | 2025-03-19 | |
Enamine | EN300-3053133-1.0g |
N,N-dimethyl-1-[(methylamino)methyl]cyclopropan-1-amine |
1780869-32-0 | 95.0% | 1.0g |
$999.0 | 2025-03-19 | |
Enamine | EN300-3053133-10.0g |
N,N-dimethyl-1-[(methylamino)methyl]cyclopropan-1-amine |
1780869-32-0 | 95.0% | 10.0g |
$4299.0 | 2025-03-19 | |
Enamine | EN300-3053133-1g |
N,N-dimethyl-1-[(methylamino)methyl]cyclopropan-1-amine |
1780869-32-0 | 1g |
$999.0 | 2023-09-05 | ||
Enamine | EN300-3053133-0.5g |
N,N-dimethyl-1-[(methylamino)methyl]cyclopropan-1-amine |
1780869-32-0 | 95.0% | 0.5g |
$959.0 | 2025-03-19 | |
Enamine | EN300-3053133-0.25g |
N,N-dimethyl-1-[(methylamino)methyl]cyclopropan-1-amine |
1780869-32-0 | 95.0% | 0.25g |
$920.0 | 2025-03-19 |
N,N-dimethyl-1-(methylamino)methylcyclopropan-1-amine Related Literature
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Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Hsing-I. Hsiang,Chang-Ting Yang,Jui-Huan Tu RSC Adv., 2016,6, 99297-99305
Additional information on N,N-dimethyl-1-(methylamino)methylcyclopropan-1-amine
Comprehensive Overview of N,N-dimethyl-1-(methylamino)methylcyclopropan-1-amine (CAS No. 1780869-32-0)
N,N-dimethyl-1-(methylamino)methylcyclopropan-1-amine (CAS No. 1780869-32-0) is a specialized cyclopropane derivative with a unique molecular structure, featuring both dimethylamino and methylamino functional groups. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its potential as a building block for bioactive molecules. Its cyclopropane ring imparts steric constraints, making it valuable for modulating drug-receptor interactions. Researchers are increasingly exploring its applications in central nervous system (CNS) drug development, particularly for targeting neurotransmitter receptors.
The synthesis of N,N-dimethyl-1-(methylamino)methylcyclopropan-1-amine often involves multistep organic reactions, including cyclopropanation and reductive amination. Recent advancements in flow chemistry have improved its production efficiency, addressing common challenges like ring strain stability. Analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS) are critical for verifying its purity, a key concern for researchers investigating its structure-activity relationships (SAR).
In the context of green chemistry, this compound exemplifies the shift toward sustainable synthesis. Its derivatives are being studied for biodegradability and low ecotoxicity, aligning with global trends in environmentally friendly chemicals. The pharmacokinetic properties of related cyclopropylamines—such as metabolic stability and membrane permeability—are frequently discussed in drug discovery forums, making CAS No. 1780869-32-0 a subject of ongoing optimization efforts.
From a commercial perspective, demand for N,N-dimethyl-1-(methylamino)methylcyclopropan-1-amine is rising in contract research organizations (CROs) and academic labs. Suppliers emphasize batch-to-batch consistency, given its role in high-throughput screening (HTS). The compound’s chiral purity is another focal point, as enantioselective synthesis methods gain traction. Notably, its patent landscape reveals applications in neurological disorder therapeutics, with several filings linking it to dopamine receptor modulators.
Safety profiles of cyclopropane-containing amines are rigorously evaluated, with in silico toxicity prediction tools (e.g., ADMET software) playing a pivotal role. While not classified as hazardous, proper laboratory handling protocols are recommended. The compound’s storage stability under inert atmospheres is frequently queried in chemical databases, reflecting user concerns about long-term reactivity.
Emerging applications include its use in metal-organic frameworks (MOFs) for gas storage and catalysis, leveraging its nitrogen-rich structure. Additionally, computational chemists employ density functional theory (DFT) to model its electronic properties, aiding in the design of next-generation materials. As AI-driven drug discovery accelerates, CAS No. 1780869-32-0 is increasingly featured in machine learning datasets for molecular property prediction.
In summary, N,N-dimethyl-1-(methylamino)methylcyclopropan-1-amine represents a versatile scaffold at the intersection of medicinal chemistry and materials science. Its synthetic accessibility and structural tunability ensure continued relevance in both industrial and academic research, particularly in addressing unmet medical needs and sustainable technology challenges.
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